Cas no 796884-06-5 ((2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride)

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a fluorinated pyrrolidine derivative with a stereochemically defined structure, offering utility as a chiral building block in pharmaceutical synthesis. The presence of both fluorine and carboxamide functional groups enhances its versatility in medicinal chemistry, particularly for modulating pharmacokinetic properties such as metabolic stability and bioavailability. The hydrochloride salt form ensures improved solubility and handling characteristics. Its rigid, constrained pyrrolidine scaffold is valuable for designing bioactive compounds, including protease inhibitors and CNS-targeted therapeutics. The (2S,4R) configuration provides precise stereocontrol in asymmetric synthesis, making it a preferred intermediate for developing enantioselective drug candidates. High purity and well-characterized stereochemistry support reproducible results in research applications.
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride structure
796884-06-5 structure
Product Name:(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
CAS No:796884-06-5
MF:C5H10ClFN2O
MW:168.597103595734
MDL:MFCD21608685
CID:1025921
PubChem ID:67034973
Update Time:2025-11-01

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
    • (2S,4R)-4-fluoropyrrolodine-2-carboxamide hydrochloride
    • AK-76543
    • ANW-68621
    • CTK8C2572
    • KB-01531
    • SureCN1441993
    • 2-Pyrrolidinecarboxamide, 4-fluoro-, monohydrochloride, (2S,4R)-
    • C5H10ClFN2O
    • YIEACUBSPQGCLW-HJXLNUONSA-N
    • 2452AC
    • AX8222523
    • (4R)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1)
    • (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride salt
    • 2-Pyrrolidinecarboxamide, 4-fluoro-, monohydrochloride, (2S,4R)- (9CI)
    • AKOS016005999
    • AS-69803
    • D93157
    • SCHEMBL1441993
    • DB-327695
    • (2S,4R)-4-Fluoropyrrolidine-2-carboxamidehydrochloride
    • CS-0306250
    • (2s,4r)-4-fluoropyrrolidine-2-carboxamide;hydrochloride
    • EN300-244518
    • (2S,4R)-4-fluoropyrrolodine-2-carboxamide HCl
    • 796884-06-5
    • DTXSID10736247
    • MDL: MFCD21608685
    • Inchi: 1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4+;/m1./s1
    • InChI Key: YIEACUBSPQGCLW-HJXLNUONSA-N
    • SMILES: C([C@H]1NC[C@H](F)C1)(=O)N.Cl

Computed Properties

  • Exact Mass: 168.0465688g/mol
  • Monoisotopic Mass: 168.0465688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1

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(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 0 °C; 30 min, rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
Reference
Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors
Fukushima, Hiroshi; et al, Bioorganic & Medicinal Chemistry, 2004, 12(23), 6053-6061

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Raw materials

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Preparation Products

Additional information on (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride: A Versatile Building Block in Medicinal Chemistry

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a chiral amide derivative with a unique stereochemical configuration that has garnered significant attention in pharmaceutical research. The compound's molecular formula, C7H11FN2O2·HCl, reflects its structural complexity, which includes a fluorinated pyrrolidine ring and a carboxamide functional group. The CAS No. 796884-06-5 designation underscores its distinct chemical identity, while the stereochemistry of the (2S,4R) configuration plays a critical role in its biological activity. Recent studies have highlighted the potential of this compound in modulating enzyme activity and receptor interactions, making it a promising candidate for drug development.

The 4-fluoropyrrolidine core of this molecule is a key structural element in many bioactive compounds. Fluorine substitution at the 4-position introduces electronic and steric effects that can significantly influence the compound's reactivity and selectivity. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the fluorinated pyrrolidine ring enhances the binding affinity of amide derivatives to G-protein coupled receptors (GPCRs), a class of targets implicated in numerous diseases. This finding aligns with the broader trend of using fluorine-containing scaffolds to optimize drug potency and reduce metabolic clearance.

As a hydrochloride salt, the compound exhibits improved solubility and stability compared to its free base form. This characteristic is particularly valuable in pharmaceutical formulation development, where solubility often determines the bioavailability of a drug. A 2022 review in Advanced Drug Delivery Reviews emphasized the role of salt forms in enhancing the pharmacokinetic profile of amide-based therapeutics. The hydrochloride salt form of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide is particularly suitable for oral administration, as its dissolution rate in gastrointestinal fluids is optimized for rapid absorption.

The pyrrolidine ring system in this compound is a versatile scaffold in medicinal chemistry. Its five-membered ring structure provides a rigid framework that can mimic natural amino acid residues, enabling the design of molecules with high specificity for target proteins. Recent advances in computational modeling have shown that the pyrrolidine ring can adopt multiple conformations, which may contribute to its ability to interact with diverse biological targets. This flexibility is particularly advantageous in the development of multitarget drugs, a growing focus in modern pharmacology.

Research published in ACS Chemical Biology in 2023 has revealed the potential of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride as a scaffold for designing inhibitors of protein-protein interactions (PPIs). PPIs are increasingly recognized as therapeutic targets, but their inhibition remains challenging due to the lack of well-defined binding pockets. The fluorinated pyrrolidine core appears to offer a favorable balance between hydrophobicity and hydrogen-bonding capacity, enabling it to selectively disrupt PPIs in a manner that is distinct from traditional small-molecule inhibitors.

The carboxamide functional group is another critical feature of this compound. Amide groups are commonly found in natural products and have been extensively studied for their ability to interact with biological targets. The carboxamide moiety in this molecule contributes to its overall polarity and can participate in hydrogen bonding with target proteins. A 2021 study in Drug Discovery Today highlighted the importance of amide functionalities in enhancing the selectivity of drug candidates, particularly when targeting kinases and other enzyme families.

Recent advances in asymmetric synthesis have enabled the efficient preparation of the (2S,4R) stereoisomer of this compound. The stereochemical configuration is crucial for its biological activity, as enantiomers can exhibit markedly different pharmacological profiles. A 2023 publication in Organic & Biomolecular Chemistry described a novel asymmetric catalytic method for synthesizing the (2S,4R) isomer with high enantioselectivity. This development has significant implications for the production of chiral drugs, where the correct stereoisomer is often required for therapeutic efficacy.

The fluorine atom at the 4-position of the pyrrolidine ring is a key structural element that influences the compound's physicochemical properties. Fluorine's high electronegativity and small atomic size make it an ideal substituent for modulating the electronic environment of a molecule. A 2022 study in Chemical Communications demonstrated that the fluorine atom can enhance the metabolic stability of amide derivatives by reducing their susceptibility to enzymatic hydrolysis. This property is particularly valuable in the development of long-acting pharmaceuticals.

Applications of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride extend beyond traditional small-molecule drug development. The compound has been explored as a building block for the synthesis of more complex molecules, including peptidomimetics and hybrid compounds that combine features of both peptides and small molecules. A 2023 paper in MedChemComm described the use of this compound as a key intermediate in the synthesis of a novel inhibitor of the SARS-CoV-2 main protease, highlighting its potential in antiviral drug discovery.

Ongoing research is focused on expanding the therapeutic applications of this compound. Its unique structural features suggest potential uses in the treatment of neurological disorders, inflammatory conditions, and infectious diseases. The ability to fine-tune its stereochemistry and functional groups offers exciting opportunities for the development of next-generation therapeutics. As the field of medicinal chemistry continues to evolve, the (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride will likely remain an important scaffold for the design of innovative drugs.

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